molecular formula C20H25N5O2 B2660440 N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-57-2

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2660440
CAS No.: 946360-57-2
M. Wt: 367.453
InChI Key: OWELIXUELXKIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound featuring a unique imidazo[2,1-c][1,2,4]triazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a carboxamide, a tolyl group, and a cyclohexyl moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic synthesis One common route starts with the preparation of the imidazo[2,1-c][1,2,4]triazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for efficient mixing and reaction control, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexyl or tolyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its structural features allow it to bind to specific biological targets, making it a promising lead compound in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylcyclohexyl)-4-oxo-8-(phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • N-(2-methylcyclohexyl)-4-oxo-8-(p-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to biological targets, making it a more potent compound in certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Biological Activity

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound belonging to the family of imidazo[2,1-c][1,2,4]triazines. These heterocyclic compounds exhibit a range of biological activities that make them of interest in pharmacological research. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

This compound features a complex bicyclic structure that contributes to its biological properties. The presence of the imidazo and triazine rings is critical for its activity.

Biological Activity Overview

Imidazo[2,1-c][1,2,4]triazine derivatives have been reported to exhibit various biological activities:

  • Anticancer Activity : Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal activity.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways and reduce cytokine production.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways that promote cancer cell growth.
  • DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Receptor Activity : This compound may act on specific receptors in the body that are involved in pain and inflammation regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the imidazo[2,1-c][1,2,4]triazine class:

StudyFindings
Demonstrated significant anticancer effects in vitro against various cancer cell lines.
Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Showed anti-inflammatory effects in animal models by reducing cytokine levels.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Infection Control : Potential use as an antibiotic or antifungal agent.
  • Anti-inflammatory Treatments : Development of drugs targeting chronic inflammatory conditions.

Properties

IUPAC Name

N-(2-methylcyclohexyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13-7-9-15(10-8-13)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-16-6-4-3-5-14(16)2/h7-10,14,16H,3-6,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWELIXUELXKIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.